molecular formula C11H12N2 B14261290 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine

4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine

Cat. No.: B14261290
M. Wt: 172.23 g/mol
InChI Key: UCLWYRIKMKPRLC-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine can be achieved through several methods. One common approach involves the Paal–Knorr reaction, where 2,5-hexanedione reacts with an amine to form the pyrrole ring . The reaction typically requires acidic conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the Paal–Knorr reaction remains a viable route for large-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine and pyrrole derivatives.

Scientific Research Applications

4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase by binding to their active sites . This binding interferes with the enzymes’ normal functions, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine is unique due to its combination of pyridine and pyrrole rings, which imparts distinct electronic and chemical properties. This dual-ring structure makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine

InChI

InChI=1S/C11H12N2/c1-8-7-11(9(2)13-8)10-3-5-12-6-4-10/h3-7,13H,1-2H3

InChI Key

UCLWYRIKMKPRLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C)C2=CC=NC=C2

Origin of Product

United States

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